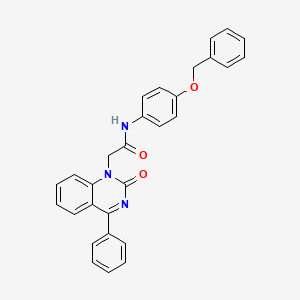

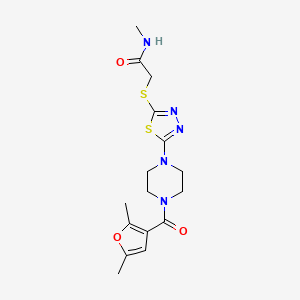

3-环丁氧基-6-环丙基哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

合成和构效关系

对与 3-环丁氧基-6-环丙基哒嗪类似的化合物(例如喹诺酮和萘啶衍生物)的研究表明,它们对革兰氏阴性生物具有显着的抗菌活性。构效关系研究强调了侧链和取代基在增强这些化合物体外活性方面的重要性(Sanchez 等人,1988) 喹诺酮类抗菌剂.

使用噁 azi 烷进行亲电胺化

与感兴趣的化学结构相关的噁 azi 烷衍生物已被用于亲电胺化,从而合成各种具有生物学意义的化合物,包括偶氮、肼和氨基二羧酸衍生物。该方法为开发新药和生物活性分子开辟了途径(Andreae 和 Schmitz,1991) 使用噁 azi 烷进行亲电胺化.

抗氧化活性研究

涉及不饱和环稠合的 1,3-杂环的研究,类似于 3-环丁氧基-6-环丙基哒嗪,由于其抗氧化特性而展示了潜在的药理学应用。这些化合物表现出显着的体外和离体抗氧化活性,表明它们作为具有健康益处的生物活性化合物的来源的潜力(Firpo 等人,2019) 顺式/反式-N-苯基-1,4,4a,5,8,8a-己氢-3,1-苯并噁嗪-2-亚胺的抗氧化活性评价.

光化学和光解研究

与 3-环丁氧基-6-环丙基哒嗪在结构上相关的化合物的(例如四唑并[1,5-b]哒嗪)的光解研究,提供了通过光化学反应形成各种有机化合物的见解。这项研究有助于理解有机合成中的光化学转化(Tsuchiya、Arai 和 Igeta,1973) 光化学。X. 四唑并[1,5-b]哒嗪的光解.

作用机制

Target of Action

The primary target of 3-Cyclobutoxy-6-cyclopropylpyridazine is the Histamine H3 receptor (H3R) . This receptor is a G protein-coupled receptor mainly expressed in the central nervous system (CNS) and plays a key modulatory role for several neurotransmitters . It acts as an autoreceptor on histaminergic neurons, inhibiting the release and synthesis of histamine .

Mode of Action

3-Cyclobutoxy-6-cyclopropylpyridazine interacts with its target, the H3R, by binding to it. The compound’s structure contains a 3-cyclobutoxy linker, which connects an aromatic moiety and a basic amine . This linker has been rigidified, which has proven successful in increasing the affinity of the compound for the H3R .

Biochemical Pathways

It is known that the h3r plays a crucial role in the regulation of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine . Therefore, it can be inferred that the compound may affect these neurotransmitter systems.

Pharmacokinetics

The 3-cyclobutoxy linker in the compound is a novel and versatile constraint of the classical 3-propoxy linker, which has been shown to improve the pharmacokinetic properties of similar compounds .

Result of Action

The result of the action of 3-Cyclobutoxy-6-cyclopropylpyridazine is an increase in the affinity for the H3R compared to non-constrained counterparts . This increased affinity could potentially lead to more effective modulation of neurotransmitter release, thereby affecting various physiological functions.

Action Environment

The action environment of 3-Cyclobutoxy-6-cyclopropylpyridazine is primarily the central nervous system, where the H3R is predominantly expressed . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

3-cyclobutyloxy-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-7-6-10(12-13-11)8-4-5-8/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWOOEZVERZQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)